molecular formula C16H16Cl2O3S B7440519 4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

Cat. No.: B7440519
M. Wt: 359.3 g/mol
InChI Key: JUQSKZVEZOKQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound features a benzene ring substituted with isopropyl and dichloromethyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of 4,5-dichloro-2-methylbenzene using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. This intermediate is then reacted with 4-(Propan-2-yl)phenol under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include sulfur trioxide, chlorosulfonic acid, and various electrophiles.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Nucleophilic Substitution: Products include substituted benzene derivatives where chlorine atoms are replaced by nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Propan-2-yl)phenyl 4-chlorobenzene-1-sulfonate
  • 4-(Propan-2-yl)phenyl 2,5-dichlorobenzene-1-sulfonate
  • 4-(Propan-2-yl)phenyl 3,4-dichlorobenzene-1-sulfonate

Uniqueness

4-(Propan-2-yl)phenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The combination of isopropyl and dichloromethyl groups provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(4-propan-2-ylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3S/c1-10(2)12-4-6-13(7-5-12)21-22(19,20)16-9-15(18)14(17)8-11(16)3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQSKZVEZOKQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)C(C)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.